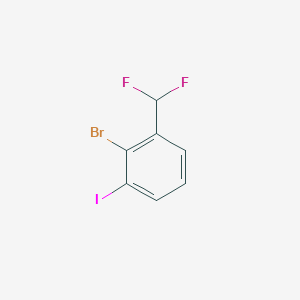

2-Bromo-1-(difluoromethyl)-3-iodobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

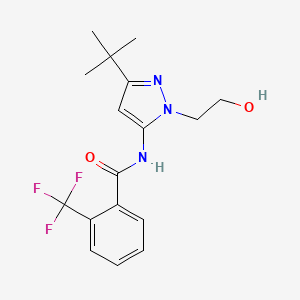

“2-Bromo-1-(difluoromethyl)-3-iodobenzene” is a halogenated aromatic compound. It has a benzene ring with bromine, iodine, and a difluoromethyl group attached at positions 2, 3, and 1 respectively .

Molecular Structure Analysis

The molecule consists of a benzene ring, which is a planar, cyclic structure with alternating double bonds. The bromine, iodine, and difluoromethyl groups are likely to be in a plane with the benzene ring .

Chemical Reactions Analysis

As a halogenated aromatic compound, “this compound” could potentially undergo various types of reactions including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its structure. It’s likely to be a solid at room temperature with a relatively high melting point due to the presence of halogens .

Applications De Recherche Scientifique

Synthesis of Benzofurans and Related Compounds

- CuI-catalyzed coupling of 1-bromo-2-iodobenzenes, closely related to 2-Bromo-1-(difluoromethyl)-3-iodobenzene, with beta-keto esters leads to the formation of 2,3-disubstituted benzofurans. This process involves intermolecular C-C bond formation followed by intramolecular C-O bond formation, enabling the synthesis of benzofurans with various substituents (Lu, Wang, Zhang, & Ma, 2007).

Intermediate in Organic Transformations

- 1,2-Dibromobenzenes, including variants similar to this compound, are valuable precursors in various organic transformations, particularly in reactions involving the formation of benzynes. They serve as intermediates in synthesis sequences involving regioselective bromination, ortho-metalation, and halogen/metal permutations (Diemer, Leroux, & Colobert, 2011).

Synthesis of Dibenzo[b,d]furan-1(2H)-ones

- The Cu(I)-catalyzed reaction of 1-bromo-2-iodobenzenes with 1,3-cyclohexanediones, which is similar to the structure of this compound, can yield 3,4-dihydrodibenzo[b,d]furan-1(2H)-ones. This highly regioselective process involves an intermolecular Ullmann-type C-arylation followed by intramolecular Ullmann-type O-arylation (Aljaar, Malakar, Conrad, Strobel, Schleid, & Beifuss, 2012).

Copper(0)-Mediated Fluoroalkylation

- Copper(0)-mediated tetrafluoroethylenation of iodobenzene with structurally diverse 2-bromo-1,1,2,2-tetrafluoroethyl compounds demonstrates the role of substituents in α,α-difluoroalkyl copper species RCF2Cu on their reactivity. This investigation is relevant for developing new fluoroalkylation reactions under transition metal promotion (Zhu, Ni, Gao, & Hu, 2015).

Synthesis of 3-Difluoromethylated 2,3-Dihydrobenzoheteroles

- 3-Difluoromethylated 2,3-dihydrobenzoheteroles, benzofurans, benzothiophenes, and indolines can be synthesized from ortho-heterosubstituted bromobenzenes, closely resembling this compound. This two-step process involves γ-selective allylic substitution and intramolecular radical cyclization (Fujita, Sanada, Chiba, Sugiyama, & Ichikawa, 2014).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-bromo-1-(difluoromethyl)-3-iodobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF2I/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMQWHWHPGZHNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)Br)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF2I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[4-[methyl(phenyl)sulfamoyl]benzoyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2422332.png)

![2-(8-((2-ethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2422336.png)

![(3E)-1-benzyl-3-{[(2-ethoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2422339.png)

![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2422342.png)

![3-(Diphenylphosphino)-2-methylimidazo[1,2-a]pyridine](/img/structure/B2422346.png)

![N1-(2-chlorophenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2422348.png)

![ethyl 4-(2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate](/img/structure/B2422349.png)

![Ethyl 5-(cyclopentanecarboxamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2422351.png)